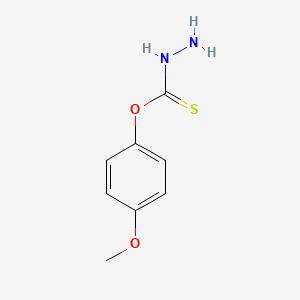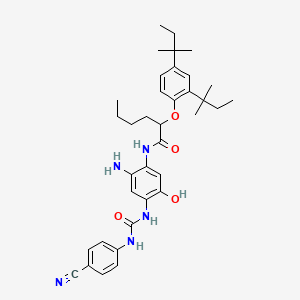
N-(2-Amino-4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxyphenyl)-2-(2,4-bis(1,1-dimethylpropyl)phenoxy)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Amino-4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxyphenyl)-2-(2,4-bis(1,1-dimethylpropyl)phenoxy)hexanamide” is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The compound’s structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Amino-4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxyphenyl)-2-(2,4-bis(1,1-dimethylpropyl)phenoxy)hexanamide” likely involves multiple steps, including the formation of amide bonds, introduction of hydroxyl groups, and the attachment of bulky substituents. Typical synthetic routes may include:
Formation of the core structure: This may involve the coupling of a phenolic compound with a hexanoic acid derivative.
Introduction of functional groups: Amino and hydroxyl groups can be introduced through selective reactions such as nitration followed by reduction or direct amination.
Final assembly: The final compound is assembled through a series of coupling reactions, possibly using reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to purify the final product.
Scale-up: Adapting the laboratory-scale synthesis to industrial-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(2-Amino-4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxyphenyl)-2-(2,4-bis(1,1-dimethylpropyl)phenoxy)hexanamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitrile group would yield an amine.
Scientific Research Applications
Chemistry
The compound can be used as a building block for synthesizing more complex molecules, potentially leading to new materials with unique properties.
Biology
In biological research, the compound may be studied for its potential as a drug candidate, given its complex structure and functional groups that may interact with biological targets.
Medicine
The compound may have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors.
Industry
In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(2-Amino-4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxyphenyl)-2-(2,4-bis(1,1-dimethylpropyl)phenoxy)hexanamide” would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound may interact with receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-Amino-4-hydroxyphenyl)hexanamide: A simpler analog with fewer functional groups.
N-(2-Amino-4-(((4-cyanophenyl)amino)carbonyl)amino)phenyl)hexanamide: A compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of “N-(2-Amino-4-((((4-cyanophenyl)amino)carbonyl)amino)-5-hydroxyphenyl)-2-(2,4-bis(1,1-dimethylpropyl)phenoxy)hexanamide” lies in its complex structure, which may confer unique chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
93783-13-2 |
|---|---|
Molecular Formula |
C36H47N5O4 |
Molecular Weight |
613.8 g/mol |
IUPAC Name |
N-[2-amino-4-[(4-cyanophenyl)carbamoylamino]-5-hydroxyphenyl]-2-[2,4-bis(2-methylbutan-2-yl)phenoxy]hexanamide |
InChI |
InChI=1S/C36H47N5O4/c1-8-11-12-32(45-31-18-15-24(35(4,5)9-2)19-26(31)36(6,7)10-3)33(43)40-28-21-30(42)29(20-27(28)38)41-34(44)39-25-16-13-23(22-37)14-17-25/h13-21,32,42H,8-12,38H2,1-7H3,(H,40,43)(H2,39,41,44) |
InChI Key |
WCIDAKUHZNYJGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)NC1=CC(=C(C=C1N)NC(=O)NC2=CC=C(C=C2)C#N)O)OC3=C(C=C(C=C3)C(C)(C)CC)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
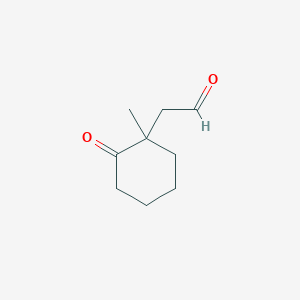
![Propanedioic acid, methyl[(4-methylphenyl)methyl]-](/img/structure/B14343597.png)
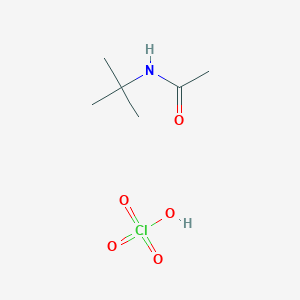
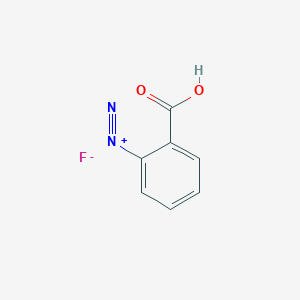
![8,8'-[Oxetane-3,3-diylbis(methyleneoxy)]bis(2-methylquinoline)](/img/structure/B14343621.png)
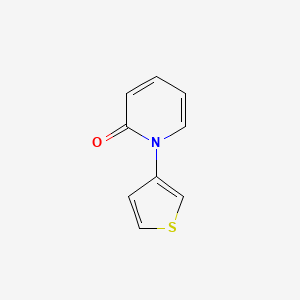
![2-Oxazolidinone, 3-(1-methylethyl)-5-[[(methylsulfonyl)oxy]methyl]-, (S)-](/img/structure/B14343625.png)
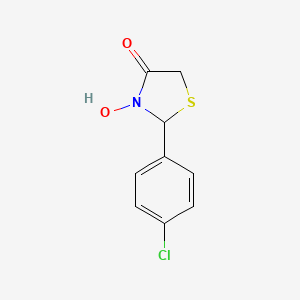
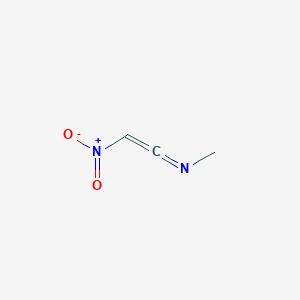

![1-{2-[Hydroxy(diphenyl)methyl]phenyl}ethan-1-one](/img/structure/B14343638.png)

